molecular formula C4H6Cl2N4 B1610189 3-chloro-6-hydrazinylPyridazine hydrochloride CAS No. 856847-88-6

3-chloro-6-hydrazinylPyridazine hydrochloride

Cat. No.: B1610189
CAS No.: 856847-88-6
M. Wt: 181.02 g/mol
InChI Key: RZIMMNBPODEAIL-UHFFFAOYSA-N
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Description

3-chloro-6-hydrazinylPyridazine hydrochloride is a useful research compound. Its molecular formula is C4H6Cl2N4 and its molecular weight is 181.02 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Crystallographic Analysis :

    • Ather et al. (2010) analyzed the crystal structure of a compound similar to 3-chloro-6-hydrazinylpyridazine, noting the planarity of the pyridazine unit and its orientation relative to other groups in the molecule. This research aids in understanding the physical and chemical properties of the compound (Ather, Tahir, Khan, & Athar, 2010).
  • Synthesis of Derivatives :

    • Abdel Moneam (2004) discussed the synthesis of pyrimido[4,5-c]pyridazine derivatives from 3-chloro-6-hydrazinylpyridazine. This research is significant for creating new compounds with potential applications in various fields, including pharmaceuticals (Abdel Moneam, 2004).
  • Microbial Activity Screening :

    • Chaudhari, Patel, and Hathi (2007) explored the synthesis of bisaryl hydrazino-s-triazine derivatives and screened them for microbial activity against gram-positive and gram-negative bacteria. This research highlights the potential use of such compounds in antimicrobial applications (Chaudhari, Patel, & Hathi, 2007).
  • Antiviral Activity :

    • Flefel et al. (2017) investigated the antiviral activity of pyridazine derivatives against hepatitis A virus (HAV), identifying compounds with significant effects. This research contributes to the development of new antiviral agents (Flefel et al., 2017).
  • Antimicrobial and Antioxidant Activity :

    • Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, including triazolopyridine derivatives, and evaluated their antimicrobial and antioxidant activities. This research underscores the compound's potential in therapeutic applications (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
  • Cancer Chemotherapy Applications :

    • Huang et al. (2016) synthesized chloro terpyridyl Ru(ii) complexes that exhibit anticancer activity through DNA binding and transcription inhibition. This research could have implications for the development of new cancer chemotherapy strategies (Huang et al., 2016).
  • Anticancer Agent Syntheses :

    • Itai and Kamiya (1963) synthesized azidopyridazine derivatives for potential use as anticancer agents, exploring various reactions to produce these compounds. This early research laid the groundwork for future investigations into anticancer applications (Itai & Kamiya, 1963).
  • Synthesis and Biotransformation in Drug Development :

    • Pinza and Pifferi (1994) studied the synthesis and biotransformation of 3-hydrazinopyridazine drugs, highlighting their biological properties and potential as chemotherapeutics and anti-hypertensives. This research is significant for drug development and understanding the metabolism of these compounds (Pinza & Pifferi, 1994).

Mechanism of Action

Target of Action

This compound is a useful research chemical , and further studies are needed to identify its specific targets and their roles.

Mode of Action

It’s synthesized from 3,6-dichloropyridazine , but the interaction with its targets and the resulting changes are yet to be fully understood.

Pharmacokinetics

Its lipophilicity is moderate with a consensus Log Po/w of 0.42 .

Properties

IUPAC Name

(6-chloropyridazin-3-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4.ClH/c5-3-1-2-4(7-6)9-8-3;/h1-2H,6H2,(H,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIMMNBPODEAIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1NN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474501
Record name AGN-PC-00HMCX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856847-88-6
Record name AGN-PC-00HMCX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-6-hydrazinylPyridazine hydrochloride
Reactant of Route 2
3-chloro-6-hydrazinylPyridazine hydrochloride
Reactant of Route 3
3-chloro-6-hydrazinylPyridazine hydrochloride
Reactant of Route 4
3-chloro-6-hydrazinylPyridazine hydrochloride
Reactant of Route 5
3-chloro-6-hydrazinylPyridazine hydrochloride

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